molecular formula C9H9BrINO2 B13697745 Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate

Cat. No.: B13697745
M. Wt: 369.98 g/mol
InChI Key: JUJZRPHDKJFFOB-UHFFFAOYSA-N
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Description

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate is an organic compound with the molecular formula C9H9BrINO2 It is a derivative of carbamate, featuring bromine and iodine substituents on a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate typically involves multi-step organic reactions. One common method is the halogenation of a methylphenyl carbamate precursor. The process may include:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiocyanato derivatives, while electrophilic substitution can introduce nitro or sulfonic groups .

Mechanism of Action

The mechanism by which Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity, modulating its biological activity . Pathways involved may include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-Bromo-2-chloro-5-methylphenyl)carbamate
  • Methyl (4-Iodo-2-bromo-5-methylphenyl)carbamate
  • Methyl (4-Fluoro-2-iodo-5-methylphenyl)carbamate

Uniqueness

Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These substituents can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry .

Properties

Molecular Formula

C9H9BrINO2

Molecular Weight

369.98 g/mol

IUPAC Name

methyl N-(4-bromo-2-iodo-5-methylphenyl)carbamate

InChI

InChI=1S/C9H9BrINO2/c1-5-3-8(12-9(13)14-2)7(11)4-6(5)10/h3-4H,1-2H3,(H,12,13)

InChI Key

JUJZRPHDKJFFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)I)NC(=O)OC

Origin of Product

United States

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